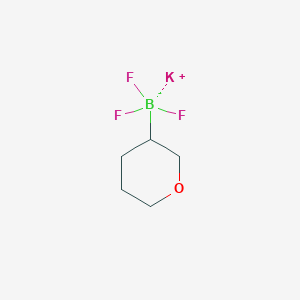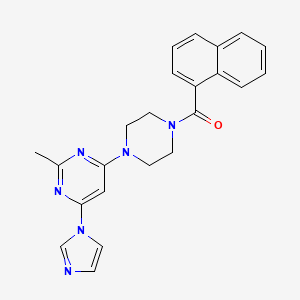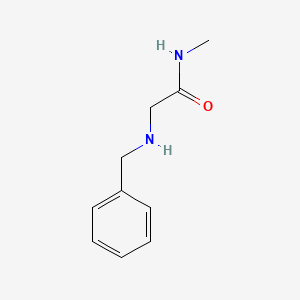
Potassium trifluoro(oxan-3-yl)boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(oxan-3-yl)boranuide is a special class of organoboron reagents . It is a weakly acidic compound that can dissociate potassium ions (K+) and trifluoroborate ions (BF3OCH2CH2CH2-) in water . It is soluble in most organic solvents but insoluble in nonpolar solvents .
Synthesis Analysis
The synthesis of Potassium trifluoro(oxan-3-yl)boranuide is relatively simple. It can be prepared by reacting trifluoroboric acid (BF3) with oxacyclobutane . This reaction usually takes place at room temperature and uses ether as a solvent .Molecular Structure Analysis
The molecular weight of Potassium trifluoro(oxan-3-yl)boranuide is 192.03 . The IUPAC name is potassium trifluoro (tetrahydro-2H-pyran-3-yl)borate (1-) . The Inchi Code is 1S/C5H9BF3O.K/c7-6 (8,9)5-2-1-3-10-4-5;/h5H,1-4H2;/q-1;+1 .Chemical Reactions Analysis
Potassium trifluoro(oxan-3-yl)boranuide is often used as a catalyst in organic synthesis . It can promote various organic reactions, such as the reduction of ketones, alkylation of aromatic compounds, and addition reactions of alkenes . Moreover, it can also be used as a reagent in coordination chemistry, supramolecular chemistry, and materials science .Physical And Chemical Properties Analysis
Potassium trifluoro(oxan-3-yl)boranuide is a colorless crystalline solid . It has good solubility and is a weakly acidic compound . It can dissociate potassium ions (K+) and trifluoroborate ions (BF3OCH2CH2CH2-) in water . It is soluble in most organic solvents but insoluble in nonpolar solvents .Applications De Recherche Scientifique
Catalysis and Organic Synthesis
Potassium trifluoro(organo)borates and related compounds have been identified as highly stable organoboron derivatives that offer promising alternatives to other organoboron reagents in organic synthesis. They exhibit interesting reactivity through intermediate formation of difluoroboranes and in transmetallation reactions with transition metals, often proving to be more reactive than boronic acids or esters. These properties enable their use in a wide variety of catalytic and organic synthesis applications, including but not limited to, alkylations, aldol-type reactions, and the preparation of complex organic derivatives without cleavage of crucial bonds (Darses & Genêt, 2003).
Mechanistic Insights in Organic Reactions
The use of boron trifluoride-etherate in the endo-selective oxacyclization of polyepoxides derived from acyclic terpenoid polyalkenes demonstrates the potential of boron-based reagents in facilitating efficient and stereoselective synthesis of substituted oxepanes and fused polyoxepanes. This mechanism likely involves intramolecular nucleophilic addition, highlighting the role of boron compounds in enabling complex organic transformations (McDonald et al., 2002).
Advances in Borylation Chemistry
Recent advances have highlighted the importance of pentafluorophenylboranes and tris(pentafluorophenyl)borane (B(C6F5)3) in borylation chemistry. These compounds, due to their high Lewis acidity and steric bulk, have found extensive applications in reactions such as borylation, hydrogenation, and hydrosilylation. The development of new reagents that expand the range of reactions and compounds attainable beyond the capabilities of B(C6F5)3 showcases the evolving role of boron chemistry in modern synthetic methodologies (Lawson & Melen, 2017).
Novel Mechanisms for C-C Bond Formation
Innovative mechanisms for carbon-carbon bond formation involving borane-catalyzed reactions have been discovered, such as a fluoride-rebound mechanism for C(sp3)-CF3 bond formation. This mechanism, involving fluoride abstraction from a CF3 group by borane, highlights the potential of boron-based reagents in facilitating the synthesis of trifluoromethylated compounds, which are of significant interest in pharmaceutical research (Levin et al., 2017).
Mécanisme D'action
Potassium trifluoro(oxan-3-yl)boranuide is a versatile coupling partner and is present as reagents in a vast array of C–C bond-forming reactions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .
Safety and Hazards
During use, avoid direct contact with skin and eyes, and prevent inhalation or ingestion of its dust . If contact occurs, rinse the contaminated area with water and seek medical help . When storing, keep it in a sealed container, away from fire sources and oxidizers to prevent the risk of fire and explosion .
Orientations Futures
As a special class of organoboron reagents, Potassium trifluoro(oxan-3-yl)boranuide offers several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . This makes it a promising reagent for future research and applications in various fields, including organic synthesis, coordination chemistry, supramolecular chemistry, and materials science .
Propriétés
IUPAC Name |
potassium;trifluoro(oxan-3-yl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BF3O.K/c7-6(8,9)5-2-1-3-10-4-5;/h5H,1-4H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVQUKHYVIPLQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CCCOC1)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BF3KO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium trifluoro(oxan-3-yl)boranuide | |
CAS RN |
1430219-80-9 |
Source


|
| Record name | potassium trifluoro(oxan-3-yl)boranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-fluorobenzyl)-2-{[4-(2-oxopyrrolidin-1-yl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2646612.png)






![4-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2646628.png)
![4-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one](/img/structure/B2646630.png)
![3-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]-1-isobutylquinoxalin-2(1H)-one](/img/structure/B2646631.png)

![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2646633.png)
